2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid
CAS No.: 885953-17-3
Cat. No.: VC20369639
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885953-17-3 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14) |
| Standard InChI Key | RMJUCYFAZHSRAU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CC1(C(=O)O)N)C=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Stereochemistry
The compound’s core consists of a partially saturated indene system (a fused bicyclic structure comprising a benzene ring and a five-membered ring with one double bond). Key structural features include:
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Amino group (-NH): Positioned at the bridgehead carbon (C2), contributing to potential zwitterionic resonance forms.
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Carboxylic acid (-COOH): Also at C2, enabling hydrogen bonding and salt formation.
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Nitro group (-NO): Located at C5 on the aromatic ring, introducing strong electron-withdrawing effects.
The IUPAC name, 2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid, reflects this arrangement . Computational studies using InChIKey RMJUCYFAZHSRAU-UHFFFAOYSA-N confirm the planar geometry of the aromatic ring and the tetrahedral configuration at C2 .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Indene Functionalization: Starting from indene or its derivatives, nitration at C5 introduces the nitro group. For example, nitration of 2,3-dihydro-1H-indene using mixed acids (HSO/HNO) yields 5-nitro-2,3-dihydro-1H-indene .
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Amination and Carboxylation: Subsequent Strecker synthesis or Gabriel reaction introduces the amino and carboxylic acid groups at C2. A reported method involves treating 5-nitroindan-2-one with ammonium cyanide followed by hydrolysis .
Table 1: Key Synthetic Intermediates
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 5-Nitro-2,3-dihydro-1H-indene | 7436-07-9 | Nitration precursor |
| 2-Aminoindan-2-carboxylic acid | 27473-62-7 | Structural analog |
Optimization Challenges
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Regioselectivity: Nitration at C5 is favored due to the electron-donating effects of the dihydro structure, but minor isomers (e.g., 4-nitro) require chromatographic separation .
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Stability: The nitro group’s electron-withdrawing nature destabilizes intermediates, necessitating low-temperature conditions .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |
|---|---|---|---|
| 2-Aminoindan-2-carboxylic acid | 177.20 | 1.96 | 120 |
| 5-Nitroindan | 163.17 | 2.12 | 85 |
| Target Compound | 222.20 | 1.82 | <50 (predicted) |
Reactivity
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Acid-Base Behavior: The carboxylic acid (pKa ≈ 4.2) and amino group (pKa ≈ 9.8) enable zwitterionic formation at physiological pH .
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Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding diamino derivatives .
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Decarboxylation: Thermal decomposition above 200°C releases CO, forming 2-amino-5-nitroindane .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl):
Mass Spectrometry
Infrared (IR) Spectroscopy
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators. For example:
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Anticancer Agents: Diamino derivatives (via nitro reduction) exhibit IC values <10 μM against breast cancer cell lines .
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Antimicrobials: Ester derivatives (e.g., ethyl 2-amino-5-nitroindene-2-carboxylate) show MICs of 2–8 μg/mL against Staphylococcus aureus .
Materials Science
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